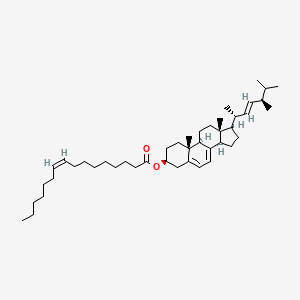

Ergosteryl palmitoleate

Description

Properties

Molecular Formula |

C44H72O2 |

|---|---|

Molecular Weight |

633 g/mol |

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |

InChI |

InChI=1S/C44H72O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,22-25,33-35,37,39-41H,8-12,15-21,26-32H2,1-7H3/b14-13-,23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 |

InChI Key |

YNMORHVGYFUEDW-CPYZXPJNSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C |

Origin of Product |

United States |

Contextualization Within Fungal Lipid Metabolism and Storage

Fungi, like all eukaryotic organisms, have sophisticated systems for managing their lipid content, which is essential for energy storage, membrane structure, and signaling. Ergosterol (B1671047) is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, where it modulates membrane fluidity and permeability. nih.govnih.gov However, when ergosterol is produced in excess of the cell's immediate needs for membrane synthesis, it is converted into ergosteryl esters and stored in cytoplasmic lipid droplets. nih.gov This process of esterification is a key mechanism for maintaining intracellular sterol homeostasis and preventing the cytotoxic effects of free ergosterol accumulation. frontiersin.org

Ergosteryl palmitoleate (B1233929), as an ester of ergosterol and palmitoleic acid, is a key player in this storage process. During conditions of growth retardation or cellular stress, the synthesis of ergosteryl esters, including ergosteryl palmitoleate, is often upregulated. lipotype.comcreative-proteomics.com These neutral lipids serve as a reservoir of both ergosterol and fatty acids, which can be mobilized when conditions become favorable for growth. lipotype.com The formation and degradation of ergosteryl esters are tightly regulated by enzymes such as sterol acyltransferases, which catalyze their synthesis. frontiersin.org

A study on the fatty acid composition of ergosteryl esters in the fungus Ganoderma lucidum revealed that while saturated fatty acids like palmitic acid were predominant, unsaturated fatty acids are also integral components. researchgate.net This highlights that the specific fatty acid, such as palmitoleate, esterified to ergosterol can vary and may have distinct functional implications.

Significance of Ergosteryl Esters As Neutral Lipids in Cellular Biology

Ergosteryl esters, including ergosteryl palmitoleate (B1233929), are classified as neutral lipids due to their lack of a charged group, which makes them highly hydrophobic. This property dictates their localization within the cell, primarily within the core of lipid droplets. nih.gov These organelles are not merely inert storage depots but are dynamic hubs of lipid metabolism, involved in the regulation of cellular energy and lipid homeostasis.

The storage of ergosterol (B1671047) in the form of esters like ergosteryl palmitoleate serves several critical functions:

Sterol Buffering: It provides a mechanism to buffer the free ergosterol concentration in the cell, ensuring that membrane integrity and function are maintained without the toxic effects of excess free sterols. nih.gov

Energy Reserve: The fatty acid component, in this case, palmitoleic acid, can be released through the action of sterol ester hydrolases and utilized as a source of energy through beta-oxidation.

Fungal Survival: The ability to store and remobilize ergosteryl esters is crucial for fungal survival under fluctuating environmental conditions, including nutrient deprivation and stress. lipotype.com

The physical properties of ergosteryl esters also contribute to their biological role. A study on the liquid crystalline properties of various ergosteryl fatty acid esters demonstrated that the length and saturation of the fatty acid chain influence their phase behavior. tandfonline.com While this compound was not explicitly studied, the findings for the closely related ergosteryl palmitate, which forms a monotropic smectic mesophase, suggest that the physical state of these esters within lipid droplets could be important for their storage and mobilization. tandfonline.com

Research Landscape and Emerging Directions for Ergosteryl Palmitoleate

Prevalence in Fungal Kingdoms

This compound is a product of the esterification of ergosterol (B1671047) with palmitoleic acid. Ergosterol is the principal sterol in most fungi, analogous to cholesterol in animals and phytosterols (B1254722) in plants. mdpi.comfrontiersin.org The esterification process, which leads to the formation of steryl esters like this compound, is a crucial mechanism for storing excess sterols and fatty acids in a biologically inert form within lipid droplets. frontiersin.orgnih.gov

Yeasts (e.g., Saccharomyces cerevisiae)

In the well-studied yeast Saccharomyces cerevisiae, ergosteryl esters are a major component of the neutral lipid fraction stored in lipid droplets. nih.govnih.govnih.gov The formation of these esters is catalyzed by two acyl-CoA:sterol acyltransferases, Are1p and Are2p. asm.orgasm.org While both enzymes contribute to steryl ester synthesis, Are2p shows a preference for esterifying the final product of the sterol biosynthetic pathway, ergosterol, whereas Are1p tends to esterify sterol intermediates. asm.org

The fatty acid composition of these steryl esters is predominantly unsaturated, with palmitoleic acid (C16:1) and oleic acid (C18:1) being the most abundant. researchgate.net Specifically, palmitoleic acid is a major constituent of the fatty acids esterified to ergosterol in wild-type S. cerevisiae. researchgate.net The levels of ergosteryl esters can fluctuate depending on growth conditions and genetic background. For instance, supplementing the growth medium with palmitoleic acid can lead to an increased content of this fatty acid within the cellular lipids of S. cerevisiae. researchgate.net

The table below summarizes the typical fatty acid composition of steryl esters in wild-type S. cerevisiae.

| Fatty Acid | Percentage Composition |

| Palmitoleic acid (C16:1) | Major component |

| Oleic acid (C18:1) | Major component |

| Palmitic acid (C16:0) | Minor component |

| Stearic acid (C18:0) | Minor component |

| Myristic acid (C14:0) | Minor component |

| Very long-chain fatty acids (e.g., C26:0) | ~1% |

| Data derived from studies on the fatty acid composition of steryl esters in Saccharomyces cerevisiae. researchgate.net |

Filamentous Fungi (e.g., Aspergillus oryzae, Ganoderma lucidum, Penicillium atrovenetum)

Ergosteryl esters, including this compound, are also prevalent in filamentous fungi. In Aspergillus oryzae, a fungus widely used in food fermentation, ergosterol and its esters are key components of its lipid metabolism. nih.govnih.gov Studies have shown that the biosynthesis of ergosterol in A. oryzae is a complex process, and the fungus can utilize cholesterol from the environment, which in turn affects its own ergosterol and ergosterol peroxide levels. frontiersin.org

The medicinal mushroom Ganoderma lucidum is another example where ergosteryl esters are significant. Analysis of the lipids from G. lucidum has revealed the presence of triglycerides and ergosteryl esters. researchgate.net While oleic acid is the predominant fatty acid in the triglycerides of G. lucidum, palmitic acid is the major fatty acid found in its ergosteryl esters. researchgate.net The spores of G. lucidum also contain a variety of fatty acids, including palmitoleic acid. mdpi.commdpi.com

In various fungal species, the content of free and esterified ergosterol can differ significantly, highlighting the diversity in ergosterol metabolism across the fungal kingdom. nih.govresearchgate.net

Mycological Diversity in Ergosterol Ester Composition

The composition of ergosterol esters, including the specific fatty acids attached to the ergosterol molecule, exhibits considerable diversity among different fungal species. nih.govresearchgate.netscribd.com This variation reflects the different metabolic pathways and enzymatic specificities present in various fungi. For instance, a study analyzing fifty-nine strains of fungi found a wide range in the contents of free and esterified ergosterols. nih.gov Some fungi, like Nectria spp. and Fusarium spp., tend to have high rates of ergosterol esterification, while others, such as Penicillium spp. and Trichoderma spp., exhibit lower rates. nih.gov

The relative abundance of different fatty acids in ergosteryl esters also varies. While unsaturated fatty acids like palmitoleic and oleic acid are often predominant in yeasts like S. cerevisiae researchgate.net, saturated fatty acids such as palmitic acid can be the main component in the ergosteryl esters of other fungi, like Ganoderma lucidum. researchgate.net This diversity in composition likely has functional implications for the storage and mobilization of sterols and fatty acids in different fungal species under various environmental conditions.

Distribution within Microbial Ecosystems (e.g., soil, biofilms)

Ergosterol and its esters, being specific to fungi, are widely used as biomarkers to estimate fungal biomass in various microbial ecosystems, including soil and biofilms. nih.govresearchgate.netresearchgate.net The presence of ergosteryl esters in these environments is a direct indicator of the fungal component of the microbial community.

In soil ecosystems, the concentration of ergosterol and its esters can vary depending on factors like soil type, organic matter content, and the specific fungal populations present. researchgate.netresearchgate.netbfw.ac.at The ratio of free to esterified ergosterol can also provide insights into the physiological state of the fungal community, with some studies suggesting that free ergosterol may be a better indicator of living fungal biomass. nih.gov

Absence or Analogous Structures in Non-Fungal Eukaryotic Cells

Ergosterol and its esters, including this compound, are characteristic of the fungal kingdom and are generally absent in non-fungal eukaryotic cells. mdpi.comfrontiersin.org Other eukaryotic kingdoms have analogous sterol structures.

Animals: The primary sterol in animal cells is cholesterol. frontiersin.orgnih.gov Excess cholesterol is esterified to form cholesteryl esters, which are stored in lipid droplets, serving a similar storage function to ergosteryl esters in fungi. gerli.com The enzymes responsible for cholesterol esterification are known as acyl-CoA:cholesterol acyltransferases (ACATs). asm.org

Plants: Plants synthesize a diverse array of sterols, collectively known as phytosterols, with sitosterol, stigmasterol, and campesterol (B1663852) being the most common. core.ac.ukgerli.com Similar to fungi and animals, plants also form steryl esters by attaching fatty acids to the hydroxyl group of these phytosterols. core.ac.uk These plant steryl esters are involved in membrane sterol homeostasis and serve as a storage pool for sterols. core.ac.uk

The distinct sterol composition across different eukaryotic kingdoms is a fundamental aspect of their biochemistry and has been exploited in the development of antifungal drugs that target the ergosterol biosynthesis pathway. mdpi.com

The table below provides a comparative overview of the primary sterols and their esterified forms in different eukaryotic kingdoms.

| Eukaryotic Kingdom | Primary Sterol(s) | Esterified Form |

| Fungi | Ergosterol | Ergosteryl esters (e.g., this compound) |

| Animals | Cholesterol | Cholesteryl esters |

| Plants | Phytosterols (e.g., Sitosterol, Stigmasterol, Campesterol) | Phytosteryl esters |

Precursor Biosynthesis Pathways

The formation of this compound is contingent upon the availability of its two constituent molecules: ergosterol and palmitoleic acid. These are synthesized through distinct and complex multi-step pathways within the fungal cell.

Ergosterol Biosynthesis Pathway in Fungi

Ergosterol is the principal sterol in most fungi, analogous to cholesterol in mammals, and is a critical component of fungal cell membranes, regulating their fluidity and integrity. patsnap.com Its synthesis is an energy-intensive process, requiring a significant investment of ATP and NADPH. wiley.com The pathway can be broadly divided into three main stages: the early mevalonate (B85504) pathway, the synthesis of intermediate sterols, and the late-stage modifications leading to ergosterol. nih.govnih.gov

The biosynthesis of ergosterol begins with the mevalonate pathway, a conserved metabolic route in eukaryotes, archaea, and some bacteria. wikipedia.org This initial phase starts with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. wiley.comwikipedia.org A subsequent condensation with a third acetyl-CoA molecule yields 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wiley.comwikipedia.org The reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase is a critical rate-limiting step in this pathway. researchgate.netnih.gov Mevalonate is then sequentially phosphorylated and decarboxylated to produce the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov

The enzymes involved in the early mevalonate pathway are crucial for the production of all isoprenoids, not just ergosterol. In the fungus Saccharomyces cerevisiae, the key enzymes of this stage include acetyl-CoA acetyltransferase (Erg10) and HMG-CoA synthase (Erg13). wiley.com

The next stage of ergosterol biosynthesis involves the formation of the first sterol-structured molecule, squalene (B77637). nih.gov This is achieved through the condensation of two molecules of farnesyl pyrophosphate (FPP), which itself is formed from the sequential addition of IPP units. nih.gov The enzyme squalene synthase (Erg9) catalyzes this crucial step. nih.gov

Squalene then undergoes epoxidation to form 2,3-oxidosqualene (B107256), a reaction catalyzed by squalene epoxidase (Erg1). wiley.com This intermediate is then cyclized by lanosterol (B1674476) synthase (Erg7) to produce lanosterol, the first tetracyclic sterol intermediate in the pathway. wiley.commdpi.com Lanosterol serves as a common precursor for the synthesis of various sterols in fungi. mdpi.com

The final and most complex stage of ergosterol biosynthesis involves a series of modifications to the lanosterol molecule. These reactions, which primarily occur in the endoplasmic reticulum, include demethylations, desaturations, and reductions. nih.gov A key enzyme in this late pathway is lanosterol 14α-demethylase (Erg11 or Cyp51), which removes a methyl group from lanosterol and is a major target for azole antifungal drugs. patsnap.comfrontiersin.org

Following this, a series of enzymes, including Erg24 (C-14 reductase) and the C-4 demethylation complex (Erg25, Erg26, and Erg27), further modify the sterol structure to produce zymosterol. wiley.comnih.gov Zymosterol is a significant intermediate as it is the first sterol that can be incorporated into cellular membranes. wiley.comnih.gov Subsequent enzymatic reactions catalyzed by Erg6 (C-24 sterol methyltransferase), Erg2 (C-8 sterol isomerase), Erg3 (C-5 sterol desaturase), and Erg5 (C-22 desaturase) lead to the formation of various ergosterol precursors. wiley.com The final step is the reduction of ergosta-5,7,22,24(28)-tetraenol to ergosterol, catalyzed by Erg4 (C-24 reductase). wiley.com

Several of these late-stage enzymatic steps are dependent on molecular oxygen. Enzymes such as Erg1, Erg3, Erg5, Erg11, and Erg25 require oxygen as a cofactor. nih.govresearchgate.net This oxygen dependence highlights the aerobic nature of ergosterol biosynthesis. wiley.com

| Enzyme | Gene (S. cerevisiae) | Function in Ergosterol Biosynthesis |

| Acetyl-CoA acetyltransferase | Erg10 | Condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. wiley.com |

| HMG-CoA synthase | Erg13 | Condensation of acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. wiley.com |

| HMG-CoA reductase | Hmg1, Hmg2 | Reduction of HMG-CoA to mevalonate (rate-limiting step). researchgate.net |

| Squalene synthase | Erg9 | Condensation of two farnesyl pyrophosphate molecules to form squalene. nih.gov |

| Squalene epoxidase | Erg1 | Epoxidation of squalene to 2,3-oxidosqualene. wiley.com |

| Lanosterol synthase | Erg7 | Cyclization of 2,3-oxidosqualene to lanosterol. wiley.com |

| Lanosterol 14α-demethylase | Erg11 (Cyp51) | Demethylation of lanosterol. frontiersin.org |

| C-14 reductase | Erg24 | Reduction of the C-14 double bond. nih.gov |

| C-4 methyl sterol oxidase | Erg25 | Oxidation of the C-4 methyl groups. nih.gov |

| C-4 decarboxylase | Erg26 | Decarboxylation at the C-4 position. researchgate.net |

| 3-keto sterol reductase | Erg27 | Reduction of the 3-keto group. nih.gov |

| C-24 sterol methyltransferase | Erg6 | Methylation at the C-24 position. wiley.com |

| C-8 sterol isomerase | Erg2 | Isomerization of the C-8 double bond. wiley.com |

| C-5 sterol desaturase | Erg3 | Desaturation at the C-5 position. wiley.com |

| C-22 desaturase | Erg5 | Desaturation at the C-22 position. wiley.com |

| C-24 reductase | Erg4 | Reduction of the C-24(28) double bond. wiley.com |

De novo Palmitoleic Acid Synthesis Pathways

Palmitoleic acid (16:1n-7) is a monounsaturated omega-7 fatty acid that serves as the acyl component of this compound. Its synthesis begins with the de novo synthesis of its saturated precursor, palmitic acid.

The synthesis of fatty acids is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system. libretexts.orgwikipedia.org In fungi, this is a Type I FAS system, where all the enzymatic domains are part of a single large polypeptide. wikipedia.org The process starts with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase. byjus.com

The FAS complex then utilizes acetyl-CoA as a primer and malonyl-CoA as the two-carbon donor in a repeating cycle of condensation, reduction, dehydration, and a second reduction. wikipedia.org This cycle is repeated seven times to produce the 16-carbon saturated fatty acid, palmitic acid (palmitate). jackwestin.com Palmitic acid is the primary product of the FAS complex and serves as a precursor for other fatty acids. csun.edu

Δ9-Desaturase Activity (e.g., Ole1p in yeast)

The biosynthesis of the palmitoleate moiety of this compound is critically dependent on the action of Δ9-desaturase enzymes. In the yeast Saccharomyces cerevisiae, the primary enzyme responsible for this conversion is Ole1p. nih.gov This integral membrane protein is located in the endoplasmic reticulum (ER) and catalyzes the introduction of a single double bond at the ninth carbon position of saturated fatty acyl-CoA substrates. nih.govmolbiolcell.orgmicrobiologyresearch.orgresearchgate.net

The reaction specifically converts palmitoyl-CoA (16:0) into palmitoleoyl-CoA (16:1) and stearoyl-CoA (18:0) into oleoyl-CoA (18:1). nih.gov This process is the rate-limiting step in the synthesis of monounsaturated fatty acids (UFAs) and is essential for maintaining the fluidity and integrity of cellular membranes. nih.govmolbiolcell.org The activity of Ole1p requires molecular oxygen and an iron cofactor, and research suggests that it functions as a dimer within the ER membrane. nih.gov The expression and activity of the OLE1 gene are tightly regulated by various factors, including temperature, oxygen levels, and the presence of fatty acids in the environment, ensuring the cell maintains an optimal ratio of saturated to unsaturated fatty acids. nih.govmolbiolcell.org

Table 1: Properties of Δ9-Desaturase (Ole1p) in S. cerevisiae

| Property | Description | Source(s) |

|---|---|---|

| Gene | OLE1 | nih.gov |

| Protein | Ole1p | nih.gov |

| Function | Δ9-fatty acid desaturation | nih.govmolbiolcell.org |

| Substrates | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | nih.gov |

| Products | Palmitoleoyl-CoA (16:1), Oleoyl-CoA (18:1) | nih.gov |

| Location | Endoplasmic Reticulum (ER) | nih.govmolbiolcell.orgmicrobiologyresearch.orgresearchgate.net |

| Cofactors | Molecular Oxygen, Iron | nih.gov |

| Quaternary Structure | Dimer | nih.gov |

Enzymatic Esterification of Ergosterol and Palmitoleic Acid

This compound is formed through the enzymatic esterification of ergosterol with palmitoleic acid. This reaction is a key component of neutral lipid metabolism, allowing the cell to store excess sterols and fatty acids in a non-toxic, metabolically inert form. The process involves the transfer of the palmitoleoyl group from an activated palmitoleoyl-CoA molecule to the hydroxyl group of ergosterol, forming an ester bond and releasing coenzyme A. This esterification is vital for managing the pool of free ergosterol, which can be cytotoxic in excess, and for creating a reserve of sterols that can be mobilized when needed. nih.gov

Sterol Acyltransferases (e.g., Are1, Are2)

In yeast, the esterification of sterols is catalyzed by two homologous enzymes known as acyl-CoA:sterol acyltransferases (ASATs), encoded by the ARE1 and ARE2 genes. nih.gov These enzymes are related to the mammalian acyl-CoA:cholesterol acyltransferase (ACAT). nih.govresearchgate.net While both Are1p and Are2p contribute to steryl ester synthesis, they exhibit distinct roles and substrate preferences.

Are2p is considered the major sterol acyltransferase under aerobic growth conditions. oup.comnih.gov Its primary function is to esterify ergosterol, the final product of the sterol biosynthesis pathway. researchgate.netnih.gov Deletion of the ARE2 gene leads to a substantial reduction in total steryl ester levels. nih.gov

Are1p is the minor isoform under aerobic conditions but becomes the dominant ASAT activity under anaerobic or heme-deficient conditions. oup.comnih.gov Research indicates that Are1p preferentially esterifies sterol intermediates that accumulate under these conditions, rather than the final product, ergosterol. researchgate.netnih.gov

This division of labor allows the cell to efficiently manage its sterol pools under different oxygen availabilities. The complete absence of both ARE1 and ARE2 genes results in a viable yeast cell with undetectable levels of esterified sterols, demonstrating their exclusive role in this process. nih.gov

Table 2: Comparison of Yeast Sterol Acyltransferases

| Feature | Are1p | Are2p | Source(s) |

|---|---|---|---|

| Gene | ARE1 | ARE2 | nih.gov |

| Dominant Condition | Anaerobic / Hypoxic | Aerobic | oup.comnih.gov |

| Primary Substrate | Sterol Intermediates (e.g., lanosterol) | Ergosterol | researchgate.netnih.gov |

| Contribution | Minor isoform (aerobically) | Major isoform (aerobically) | nih.govnih.gov |

Subcellular Localization of Esterification Machinery (e.g., Endoplasmic Reticulum)

The enzymatic machinery responsible for the synthesis of ergosteryl esters is primarily localized to the endoplasmic reticulum (ER). nih.govresearchgate.netnih.gov The ER is the main site of both ergosterol biosynthesis and fatty acid activation, making it the logical compartment for their subsequent esterification. nih.govresearchgate.net The enzymes Are1p and Are2p are integral membrane proteins embedded within the ER membrane. nih.gov

Upon synthesis, the highly hydrophobic this compound molecules are packaged into the core of lipid droplets (also known as lipid particles or LPs). These storage organelles are thought to bud from the ER membrane, serving as the cell's primary reservoir for neutral lipids, including steryl esters and triacylglycerols. nih.govnih.gov This sequestration prevents the accumulation of potentially disruptive free fatty acids and sterols in cellular membranes. The close physical and functional relationship between the ER and lipid droplets is central to the synthesis and storage of this compound. nih.govmolbiolcell.org

Hydrolysis and Mobilization of this compound

The stored this compound is not a terminal product but a dynamic reserve that can be mobilized to release free ergosterol and palmitoleic acid. This process, known as hydrolysis, is essential when the cell requires these components for membrane synthesis, particularly during the resumption of growth after a period of dormancy (e.g., exit from stationary phase). nih.govresearchgate.net

The breakdown of steryl esters is catalyzed by a family of enzymes called steryl ester hydrolases. In yeast, three key hydrolases have been identified:

Tgl1p

Yeh1p

Yeh2p

These enzymes catalyze the reverse reaction of esterification, cleaving the ester bond of this compound to yield free ergosterol and a free fatty acid (palmitoleic acid). nih.govymdb.ca This mobilization allows the cell to rapidly increase the availability of ergosterol for incorporation into the plasma membrane and other membranes, supporting cell proliferation and expansion. nih.govresearchgate.net

Metabolic Roles and Cellular Functions of Ergosteryl Palmitoleate

Role as a Homeostatic Lipid Storage Compound

Ergosteryl palmitoleate (B1233929) serves as a crucial reservoir for both ergosterol (B1671047) and fatty acids, contributing to cellular homeostasis by buffering against fluctuations in lipid availability and cellular stress.

Accumulation in Lipid Droplets

Ergosteryl esters, including ergosteryl palmitoleate, are neutral lipids that are sequestered within specialized organelles called lipid droplets (LDs). researchgate.netnih.gov These droplets consist of a core of neutral lipids, primarily triacylglycerols (TAGs) and steryl esters (SEs), surrounded by a phospholipid monolayer. elifesciences.org The formation of LDs originates in the endoplasmic reticulum (ER), where the synthesis of neutral lipids occurs. nih.govnih.gov In yeast, for instance, when exposed to an excess of exogenous fatty acids like palmitoleic acid, the cellular machinery converts them into neutral lipids, including ergosteryl esters, which are then deposited into LDs. nih.gov This process of sequestering excess lipids into LDs is a protective mechanism against lipotoxicity, which can arise from the accumulation of free fatty acids. researchgate.net The size and number of lipid droplets are dynamic, reflecting the metabolic state of the cell, with accumulation occurring during stationary phases and mobilization during periods of active growth when demand for membrane lipids increases. researchgate.net

The synthesis of ergosteryl esters is a key step in their accumulation in lipid droplets. In Saccharomyces cerevisiae, the sterol acyltransferases Are1 and Are2 are responsible for the esterification of ergosterol. nih.gov Overexpression of the ARE2 gene, which is primarily responsible for ergosterol esterification, has been shown to increase the storage of ergosterol in lipid droplets. frontiersin.org This highlights the direct link between the enzymatic machinery and the accumulation of ergosteryl esters in these storage organelles.

Dynamics of Storage and Mobilization in Response to Cellular State

The storage and mobilization of this compound are tightly regulated processes that respond to the changing needs of the cell. Under conditions of nutrient abundance or stress, such as exposure to high concentrations of fatty acids, the cell channels these molecules into the synthesis of neutral lipids like ergosteryl esters, which are then stored in lipid droplets. nih.gov This storage serves as a buffer, preventing the potentially toxic accumulation of free fatty acids and their derivatives in cellular membranes. researchgate.net For example, in yeast, the presence of excess palmitoleic acid leads to its incorporation into ergosteryl esters, which are then stored in LDs. nih.gov

Conversely, when the cell requires ergosterol or fatty acids for membrane synthesis or other metabolic processes, these stored esters are mobilized. The hydrolysis of ergosteryl esters releases free ergosterol and palmitoleic acid, which can then be utilized by the cell. This dynamic interplay between storage and mobilization is crucial for maintaining cellular homeostasis. For instance, during periods of rapid growth, the demand for membrane components increases, leading to the breakdown of stored ergosteryl esters. researchgate.net Furthermore, under stress conditions like acetic acid exposure in yeast, the cellular ergosterol content can drastically decrease, and the mobilization from lipid droplets can play a role in replenishing the plasma membrane's ergosterol levels to maintain its integrity and function. mdpi.com The ability to store and mobilize this compound allows the cell to adapt to various environmental and metabolic cues, ensuring a steady supply of essential lipid components.

Influence on Cellular Membrane Architecture and Bioregulation

The ergosterol component of this compound, once released through hydrolysis, plays a pivotal role in shaping the architecture and regulating the functions of cellular membranes.

Contribution to Membrane Fluidity and Permeability (via ergosterol component)

Ergosterol is a fundamental component of fungal cell membranes, where it performs functions analogous to cholesterol in animal cells. wikipedia.org It is essential for maintaining the structural integrity, fluidity, and permeability of the membrane. numberanalytics.comtaylorandfrancis.comnih.gov Ergosterol molecules insert into the phospholipid bilayer, and their rigid, planar structure modulates the packing of the fatty acyl chains of phospholipids (B1166683). mdpi.com This interaction helps to regulate the fluidity of the membrane, preventing it from becoming too fluid at high temperatures or too rigid at low temperatures. ever.it

The presence of ergosterol in the membrane also controls its permeability. taylorandfrancis.comnih.govnih.gov It acts as a permeability barrier, limiting the passive diffusion of small molecules and ions across the membrane. mdpi.comtaylorandfrancis.com This function is critical for maintaining the distinct intracellular environment necessary for cellular processes. The regulation of membrane permeability by ergosterol is vital for the cell's ability to withstand environmental stresses. mdpi.com For example, adequate ergosterol levels are crucial for yeast to tolerate stresses like ethanol (B145695) and acetic acid. mdpi.comnih.gov

Interplay with Other Membrane Lipids (e.g., phospholipids, sphingolipids)

The interplay between ergosterol and sphingolipids is particularly significant. nih.gov Studies in yeast have provided compelling genetic evidence that ergosterol and sphingolipids function together to carry out multiple cellular functions. nih.gov Cells can adjust their sphingolipid composition in response to changes in their sterol content, suggesting a co-regulatory relationship. nih.gov This interaction is thought to be fundamental to the formation of specialized membrane domains. nih.gov Furthermore, the disruption of the interaction between ergosterol and sphingolipids can have significant consequences for the cell, affecting processes such as the proper localization and function of membrane proteins. nih.govasm.org Research has also indicated that alterations in the transbilayer asymmetry of phospholipids can affect the distribution of sterols within the plasma membrane. wiley.com

Association with Membrane Microdomains (e.g., lipid rafts)

Ergosterol, in conjunction with sphingolipids, is a key organizer of membrane microdomains, often referred to as lipid rafts. nih.govasm.org These are dynamic, ordered regions within the plasma membrane that are enriched in sterols and sphingolipids. asm.orgportlandpress.com The formation of these rafts is driven by the favorable interactions between the rigid structure of ergosterol and the long, saturated acyl chains of sphingolipids. nih.gov This association leads to a more tightly packed and ordered lipid environment compared to the surrounding bulk membrane. nih.gov

These lipid rafts are not merely structural features; they serve as platforms for concentrating specific membrane proteins, thereby facilitating various cellular processes. asm.org In fungi, lipid rafts have been implicated in protein sorting, signaling, and the regulation of membrane protein activity. nih.govasm.org For example, in yeast, the proper localization of certain proteins to specific sites on the plasma membrane during processes like mating is dependent on ergosterol and the integrity of these microdomains. nih.govembopress.org Detergent-resistant membranes (DRMs), which are enriched in ergosterol and sphingolipids, are often used as a biochemical model for lipid rafts. asm.orgpnas.org The association of proteins with DRMs suggests their partitioning into lipid rafts in living cells. asm.org The disruption of ergosterol synthesis has been shown to impair the formation of these rafts and affect the function of raft-associated proteins. pnas.org

Participation in Cellular Stress Response Pathways

This compound, a steryl ester found in organisms like yeast, plays a significant role in cellular stress response pathways. Its formation and accumulation are key adaptive mechanisms that help cells cope with various environmental and internal stressors, thereby promoting cell survival.

The synthesis of ergosteryl esters, including this compound, is a crucial component of the cellular response to environmental challenges such as ethanol and oxidative stress.

Ethanol Stress: High concentrations of ethanol can disrupt cell membrane integrity and fluidity, leading to impaired function and ultimately cell death. nih.gov In response to ethanol stress, yeast cells increase their levels of unsaturated fatty acids and ergosterol. nih.gov Ergosterol is vital for maintaining membrane structure and has been shown to counteract the fluidizing effect of ethanol on lipid bilayers. wiley.comoup.com The esterification of ergosterol to form steryl esters like this compound is a mechanism to manage ergosterol levels and potentially acts as a reserve pool of this critical sterol. d-nb.info Studies have shown that increased levels of this compound and ergosteryl oleate (B1233923) are observed in yeast during fermentation processes where ethanol is produced. d-nb.info This suggests a direct role for these steryl esters in adapting to and tolerating high ethanol concentrations, which is essential for the viability of organisms like Saccharomyces cerevisiae in industrial fermentation settings. wiley.comresearchgate.net

Oxidative Stress: Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. ROS can damage cellular components, including lipids, proteins, and DNA. nih.gov Ergosterol itself has been implicated in the response to oxidative stress. ever.itresearchgate.net The formation of ergosteryl esters can be seen as a protective mechanism. For instance, in response to furfural, a compound that induces oxidative stress, supplementation with ergosterol has been shown to reduce ROS levels and improve cell viability in S. cerevisiae. ncsu.edu This protective effect is linked to the maintenance of cell membrane integrity. ncsu.edu The synthesis of ergosteryl esters is a key part of the broader lipid metabolic response to oxidative stress, helping to maintain cellular homeostasis and protect against oxidative damage. researchgate.net

Exposure to high levels of exogenous free fatty acids, such as palmitoleic acid, can induce a state of "lipotoxicity," a form of cellular stress that can lead to regulated cell death. nih.govnih.gov Yeast cells have developed sophisticated mechanisms to counteract this stress, and the synthesis of this compound is a central part of this defense. nih.govresearchgate.net

When yeast cells are exposed to an excess of palmitoleic acid, one of the primary pro-survival strategies is the assimilation of this fatty acid into neutral lipids, specifically triacylglycerols (TAGs) and ergosteryl esters (EEs). nih.govresearchgate.net This process occurs in the endoplasmic reticulum (ER), and the resulting neutral lipids are then stored in lipid droplets (LDs). nih.gov By sequestering the excess palmitoleic acid into this compound and TAGs, the cell effectively reduces the concentration of free palmitoleic acid. This attenuation is crucial because high levels of free fatty acids can be incorporated into phospholipids, leading to alterations in membrane composition and function, particularly in the plasma membrane and mitochondrial membranes, which can trigger cell death pathways. nih.govresearchgate.net

Genetic studies have further solidified this concept. Interventions that impair the synthesis of neutral lipids, including ergosteryl esters, increase the susceptibility of yeast to palmitoleic acid-induced cell death. researchgate.net Therefore, the esterification of ergosterol with palmitoleic acid is a direct and critical mechanism for detoxifying excess fatty acids and mitigating lipotoxic stress.

The formation of this compound contributes to cellular protection and the maintenance of viability through several interconnected mechanisms, particularly under conditions of lipotoxic and other environmental stresses.

One of the primary protective mechanisms is the buffering of free fatty acids and sterols . As mentioned, sequestering excess palmitoleic acid into ergosteryl esters prevents its harmful accumulation and incorporation into cellular membranes. nih.govresearchgate.net This maintains membrane integrity and function, which is essential for numerous cellular processes, including nutrient transport and signaling. Similarly, the esterification of ergosterol helps to regulate the pool of free ergosterol within the cell. While essential for membrane structure, excess free ergosterol can also be cytotoxic. d-nb.info Storing it as ergosteryl esters in lipid droplets allows the cell to maintain a homeostatic balance.

Another key mechanism is the maintenance of membrane homeostasis . The composition of cellular membranes, including the ratio of sterols to phospholipids and the degree of fatty acid saturation, is critical for their proper function. molbiolcell.org Stressors like ethanol can disrupt this balance. wiley.com By synthesizing ergosteryl esters, the cell can dynamically regulate the availability of both ergosterol and fatty acids for membrane synthesis, thereby helping to maintain optimal membrane fluidity and integrity in the face of environmental challenges. molbiolcell.orgnih.gov For example, increased ergosterol levels have been correlated with greater tolerance to both heat and ethanol stress. oup.comoup.com

Furthermore, the processes involved in this compound synthesis are part of a larger, coordinated stress response network . The synthesis of neutral lipids is energetically demanding and is linked to other protective pathways, such as the unfolded protein response (UPR) in the ER, which deals with protein misfolding that can be exacerbated by lipid-related stress. oup.comresearchgate.net The ability to mount a robust response, including the rapid synthesis of ergosteryl esters, is a hallmark of a cell's capacity to adapt and survive stressful conditions. nih.govresearchgate.net

| Stressor | Organism/Cell Type | Key Findings on this compound and Cellular Protection |

| Ethanol Stress | Saccharomyces cerevisiae | Increased levels of this compound are observed during fermentation, correlating with enhanced ethanol tolerance. d-nb.info Esterification helps manage ergosterol pools to maintain membrane integrity against ethanol-induced fluidization. wiley.comoup.com |

| Oxidative Stress | Saccharomyces cerevisiae | Ergosterol and its esterification are part of the protective response against oxidative damage, helping to maintain cell membrane integrity and reduce reactive oxygen species (ROS). ever.itresearchgate.netncsu.edu |

| Lipotoxic Stress (Exogenous Palmitoleic Acid) | Saccharomyces cerevisiae | Assimilation of excess palmitoleic acid into ergosteryl esters and storage in lipid droplets is a primary pro-survival mechanism to prevent lipotoxicity and regulated cell death. nih.govnih.govresearchgate.net |

Integration with Broader Lipid Metabolism and Signaling Networks

The synthesis and turnover of this compound are not isolated events but are intricately integrated with the broader landscape of lipid metabolism and cellular signaling networks. This integration allows the cell to coordinate its response to various internal and external cues.

This compound synthesis is directly linked to the metabolism of both sterols and fatty acids. The enzymes responsible for its formation, acyl-CoA:sterol acyltransferases (ASATs), encoded by genes like ARE1 and ARE2 in yeast, utilize acyl-CoAs (such as palmitoleoyl-CoA) and free ergosterol as substrates. oup.com The activity of these enzymes is regulated by the availability of their substrates, which in turn is controlled by complex metabolic pathways. For example, the synthesis of palmitoleic acid is dependent on fatty acid synthesis and desaturation pathways, while ergosterol synthesis involves a long and tightly regulated pathway starting from acetyl-CoA. frontiersin.org

The state of lipid metabolism, including the levels of ergosteryl esters, can influence major signaling pathways. For instance, alterations in lipid composition, which can be buffered by steryl ester synthesis, are known to impact the unfolded protein response (UPR), a critical ER stress signaling pathway. oup.comresearchgate.net Perturbations in the sterol pathway can also affect other signaling cascades. While direct signaling roles for this compound are not as well-defined as for some other lipids, the precursors and the process of its formation are clearly embedded within cellular signaling. For example, in mammalian cells, sterol intermediates in the cholesterol synthesis pathway (the equivalent of the ergosterol pathway in yeast) are known to act as signaling molecules. nih.gov

Genetic and Molecular Regulation of Ergosteryl Palmitoleate Metabolism

Transcriptional Regulation of Biosynthetic Genes

The synthesis of ergosteryl palmitoleate (B1233929) is catalyzed by acyl-CoA:sterol acyltransferases (ASATs), which are encoded by the ARE1 and ARE2 genes in the yeast Saccharomyces cerevisiae. These enzymes are responsible for the esterification of ergosterol (B1671047). The transcriptional control of these genes is complex and responds to various cellular signals, including the availability of sterol precursors and oxygen.

Identification of Regulatory Factors and Promoters (e.g., UPC2-1, SrbA, AtrR)

The primary regulators of ergosterol biosynthesis genes (ERG genes) are the transcription factors Upc2 and its homolog Ecm22 in S. cerevisiae, and their functional counterparts SrbA and AtrR in filamentous fungi like Aspergillus fumigatus. frontiersin.orgnih.gov These factors bind to sterol regulatory elements (SREs) in the promoters of ERG genes, modulating the supply of ergosterol, the substrate for esterification. frontiersin.orgyeastgenome.org While these transcription factors are central to providing the ergosterol substrate, their direct control over the esterification genes (ARE1 and ARE2) is less direct.

SrbA and AtrR : In Aspergillus fumigatus, SrbA (an SREBP homolog) and AtrR are key activators of ergosterol biosynthesis genes, including cyp51A (ERG11 homolog). mdpi.complos.orgplos.org They are crucial for adapting to hypoxic conditions and for azole drug resistance. nih.govplos.org Their regulatory network ensures that the production of ergosterol is tightly coupled to cellular needs. plos.org Similar to the yeast system, SrbA and AtrR primarily regulate the ergosterol biosynthetic pathway, thereby controlling the amount of substrate available for conversion into steryl esters like ergosteryl palmitoleate. mdpi.complos.org

The regulation of the acyltransferase genes ARE1 and ARE2 themselves is distinct. In S. cerevisiae, ARE2 expression requires the heme-activated transcription factor Hap1, and both ARE genes are derepressed in a rox1 mutant background, highlighting regulation by oxygen status. nih.gov

| Regulatory Factor | Organism | Primary Target Genes | Role in Ergosteryl Ester Metabolism |

|---|---|---|---|

| UPC2/ECM22 | S. cerevisiae | Ergosterol biosynthesis (ERG) genes, sterol uptake (AUS1, PDR11) genes. yeastgenome.org | Indirectly regulates esterification by controlling the supply of the ergosterol substrate. nih.gov |

| SrbA | A. fumigatus | Ergosterol biosynthesis (erg) genes. nih.govplos.org | Indirectly regulates esterification by controlling ergosterol substrate levels, crucial for hypoxia adaptation. plos.org |

| AtrR | A. fumigatus | Ergosterol biosynthesis (cyp51A) and ABC transporter (cdr1B) genes. plos.org | Co-regulates the ergosterol pathway, thereby influencing the substrate pool for esterification. plos.org |

| Hap1/Rox1 | S. cerevisiae | ARE2 and other oxygen-responsive genes. nih.gov | Directly regulate ARE gene transcription in response to heme and oxygen levels. nih.govoup.com |

Feedback Regulation Mechanisms

Feedback control is critical for maintaining sterol homeostasis and managing the flow of metabolites into steryl esters. This occurs at multiple levels, influencing both the synthesis of precursors and the esterification reaction itself.

One key feedback loop involves the accumulation of ergosterol pathway intermediates. Research has shown that when ergosterol precursors build up, the promoter of the ARE1 gene is upregulated. frontiersin.orgnih.govfrontiersin.org This suggests that Are1p plays a specialized role in esterifying these intermediates, preventing their potentially toxic accumulation. nih.govoup.com In contrast, the transcription of ARE1 and ARE2 does not appear to be regulated by the end products, steryl esters, as their expression is unaltered in mutant strains unable to form these esters. nih.gov

A significant regulatory link exists between the formation and breakdown of steryl esters. In yeast mutants unable to hydrolyze steryl esters, the rate of new steryl ester synthesis is significantly reduced. tandfonline.com This inhibition occurs at the enzyme level and is also accompanied by a decrease in the production of the precursors, sterols, and fatty acids. tandfonline.com This indicates that a blockage in the mobilization of stored esters sends a feedback signal to downregulate the entire metabolic network, from precursor synthesis to the final esterification step, ensuring that cellular resources are balanced. tandfonline.comnih.gov

Post-Transcriptional and Post-Translational Control Mechanisms

Beyond transcriptional initiation, the regulation of this compound metabolism involves control at the level of mRNA stability and protein function. In S. cerevisiae, the transcripts for the two key esterification enzymes, ARE1 and ARE2, exhibit markedly different stability. The mRNA for ARE2, which encodes the major enzyme responsible for esterifying the final product ergosterol under aerobic conditions, has a half-life approximately 12 times longer than that of the ARE1 transcript. nih.gov This difference in mRNA stability is a crucial post-transcriptional mechanism that contributes to Are2p being the predominant sterol acyltransferase isoform in aerobically growing cells. nih.gov

Post-translational modifications also play a role, particularly in regulating the transport of the ergosterol substrate. The lipid transfer protein Ysp2, which facilitates the movement of ergosterol to the endoplasmic reticulum for esterification, is itself regulated by phosphorylation. The protein kinase Ypk1, which is regulated by the TORC2 signaling pathway, phosphorylates Ysp2. plos.org This phosphorylation event inhibits the ability of Ysp2 to promote the retrograde transport of sterols, thereby reducing the rate of sterol esterification. plos.org This mechanism provides a way for the cell to control sterol storage in response to membrane stress signals.

Inter-organelle Lipid Transport and Transfer Mechanisms

The synthesis of ergosterol occurs primarily in the endoplasmic reticulum (ER), while the final product, this compound, is stored in distinct organelles called lipid droplets (LDs). The movement of both the ergosterol substrate to the site of esterification and the subsequent transport of the esterified product to storage is a highly organized process that relies predominantly on non-vesicular transport mechanisms.

Non-Vesicular Transport Pathways

Sterols and their esters are hydrophobic molecules that move between organelles without the use of transport vesicles. Evidence from studies in yeast shows that the transport of newly synthesized ergosterol from the ER to the plasma membrane (PM) continues even when vesicular trafficking is blocked. mdpi.com Similarly, the retrograde transport of sterols from the PM back to the ER, a key step for providing substrate for esterification, is a non-vesicular process. frontiersin.orgplos.org

The movement of steryl esters from their synthesis site in the ER to their storage depot in LDs is also non-vesicular. Lipid droplets are thought to bud from the ER membrane, and it has been proposed that steryl esters may simply diffuse from the ER into the core of the nascent lipid droplet through these membrane connections. This efficient, non-vesicular pathway ensures the rapid sequestration of potentially toxic free sterols into a safe, inert storage form.

Lipid Transfer Proteins (e.g., Ysp2)

Specific lipid transfer proteins (LTPs) are essential for facilitating non-vesicular transport. These proteins are capable of binding and carrying lipid molecules through the aqueous cytoplasm between organelles, often at specialized membrane contact sites where two organelles are held in close proximity.

A key player in the metabolism of ergosteryl esters is the protein Ysp2 (also known as Lam2). frontiersin.org Ysp2 is an ER-anchored protein that localizes to ER-PM contact sites and contains StART-like domains that specifically bind sterols. frontiersin.orgfrontiersin.org Its primary function is to mediate the retrograde transport of ergosterol from the PM to the ER. frontiersin.orgplos.org This function is critical for supplying the Are1p and Are2p enzymes with their substrate. Experiments have shown that deleting YSP2 significantly reduces the rate of esterification of exogenous sterols, confirming its role in this pathway. frontiersin.org By controlling the flux of ergosterol to the ER, Ysp2 acts as a gatekeeper for the synthesis of ergosteryl esters, linking the sterol content of the PM to the cell's storage capacity. plos.orgfrontiersin.org

| Protein | Localization | Function | Impact on this compound Metabolism |

|---|---|---|---|

| Ysp2 | ER-PM Contact Sites frontiersin.orgfrontiersin.org | Binds and transports sterols (retrograde transport from PM to ER). frontiersin.orgplos.org | Supplies ergosterol substrate to the ER for esterification by Are1/Are2. Its inhibition reduces the rate of steryl ester synthesis. frontiersin.orgplos.org |

| Are1/Are2 | Endoplasmic Reticulum (ER) tandfonline.com | Acyl-CoA:sterol acyltransferases; catalyze the esterification of ergosterol and its precursors. nih.govoup.com | Directly synthesize this compound and other steryl esters. nih.gov |

Genomic and Proteomic Insights into this compound Pathways

The biosynthesis of this compound is a complex cellular process that involves the convergence of two major metabolic routes: the ergosterol biosynthesis pathway and the fatty acid synthesis pathway. The final step involves the esterification of an ergosterol molecule with a palmitoleoyl-CoA molecule. The regulation of this entire process is tightly controlled at both the genomic and proteomic levels to maintain cellular homeostasis, as an excess of free sterols can be toxic to the cell. nih.govnih.gov

Genomic studies, particularly in model organisms like Saccharomyces cerevisiae, have identified a host of genes, transcription factors, and regulatory elements that govern the expression of the necessary enzymes. Proteomic analyses have complemented these findings by quantifying the abundance and modification of these proteins under various conditions, providing a dynamic view of the pathway's regulation.

Genomic Regulation of Precursor Synthesis

The production of this compound is fundamentally dependent on the availability of its two precursors: ergosterol and palmitoleoyl-CoA.

The ergosterol biosynthesis pathway is a multi-step, energy-intensive process involving a series of enzymes encoded by the ERG genes. wiley.com The synthesis starts from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). nih.govmdpi.com From FPP, a dedicated series of reactions catalyzed by ERG enzymes leads to the final product, ergosterol. wiley.com The expression of these ERG genes is coordinated by several transcription factors. In yeast, the primary transcriptional activators are Upc2p and Ecm22p, which bind to sterol regulatory elements (SREs) found in the promoter regions of many ERG genes. mdpi.comresearchgate.netwgtn.ac.nz Under conditions of sterol depletion, Upc2p is activated and drives the increased expression of ERG genes to restore ergosterol levels. mdpi.comtandfonline.com

The synthesis of palmitoleoyl-CoA is part of the fatty acid synthesis pathway. Key genes in this process include ACC1, which encodes acetyl-CoA carboxylase, and FAS1 and FAS2, which encode the subunits of the fatty acid synthase complex. The desaturation of the resulting palmitoyl-CoA to form palmitoleoyl-CoA is catalyzed by the Δ9-fatty acid desaturase, encoded by the OLE1 gene. nih.govresearchgate.net

The Esterification Pathway: Genomic Control

The final and critical step in forming this compound is the esterification of ergosterol. This reaction is catalyzed by acyl-CoA:sterol acyltransferases (ASATs). In Saccharomyces cerevisiae, two main genes, ARE1 and ARE2, encode the two sterol acyltransferases responsible for this process. nih.govoup.com These enzymes are located in the endoplasmic reticulum. nih.gov While both Are1p and Are2p can esterify sterols, they exhibit different substrate preferences. nih.gov Are2p is considered the major enzyme responsible for the esterification of ergosterol. frontiersin.org The accumulation of excess free ergosterol is cytotoxic, so its conversion to steryl esters like this compound for storage in lipid droplets is a crucial detoxification and regulatory mechanism. nih.govwgtn.ac.nz

Table 1: Key Genes and Proteins in this compound Metabolism

| Gene | Protein | Function in Pathway | References |

|---|---|---|---|

| ERG1 | Squalene (B77637) epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256) in the ergosterol pathway. | nih.govwiley.com |

| ERG7 | Lanosterol (B1674476) synthase | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | wiley.com |

| ERG11 | Lanosterol 14-α-demethylase | A key rate-limiting enzyme in the late ergosterol pathway; a primary target for azole antifungals. | nih.govmdpi.com |

| UPC2 | Upc2p | A major transcriptional activator that binds to SREs to upregulate ERG gene expression. | mdpi.comresearchgate.netwgtn.ac.nzfrontiersin.org |

| ECM22 | Ecm22p | A transcription factor that binds to SREs to maintain basal ERG gene expression. | researchgate.netwgtn.ac.nz |

| OLE1 | Δ9-fatty acid desaturase | Catalyzes the formation of a double bond in palmitoyl-CoA and stearoyl-CoA to produce palmitoleoyl-CoA and oleoyl-CoA. | nih.govresearchgate.net |

| ARE1 | Acyl-CoA:sterol acyltransferase 1 | Catalyzes the esterification of sterols for storage in lipid droplets. | nih.govwgtn.ac.nz |

| ARE2 | Acyl-CoA:sterol acyltransferase 2 | The primary enzyme for esterifying ergosterol into ergosteryl esters. | nih.govwgtn.ac.nzfrontiersin.org |

Proteomic Insights

Proteomic analyses provide a functional snapshot of the cellular machinery by quantifying protein levels, offering insights that genomics alone cannot. Studies investigating the proteome of fungi under conditions that affect lipid metabolism have revealed the dynamic regulation of the this compound pathway.

For example, quantitative proteomic studies have been employed to understand the cellular response to the inhibition of lipid biosynthesis. wgtn.ac.nz These studies can identify not only changes in the abundance of metabolic enzymes but also in their subcellular localization. One study identified that the lipid droplet protein Pdr16p shifts to the nucleus when cells are treated with atorvastatin (B1662188), an inhibitor of an early step in the sterol pathway, indicating a complex regulatory response to sterol depletion. wgtn.ac.nz

Proteomic analysis has also been used to investigate how fungal cells adapt to different environmental stresses. In a study on Aspergillus ochraceus, proteomic data revealed that the ergosterol synthesis pathway was significantly upregulated in response to high-salt conditions, which correlated with increased fungal growth. researchgate.net Furthermore, proteomic analysis of Candida albicans has shown that certain fatty acids can modulate proteins involved in ergosterol synthesis, highlighting the interplay between different lipid metabolic pathways. researchgate.net

Table 2: Summary of Selected Proteomic Findings Related to Ergosterol Ester Pathways

| Study Focus | Organism | Key Proteomic Finding | References |

|---|---|---|---|

| Response to lipid biosynthesis inhibitors | S. cerevisiae | Identified changes in protein abundance and localization; Pdr16p shifted to the nucleus under atorvastatin treatment. | wgtn.ac.nz |

| Yeast aging | S. cerevisiae | Quantitative proteomics revealed downregulation of Sir2 and histone proteins, with remarkable similarities between aged and calorie-restricted cells. | nih.gov |

| Adaptation to high-salt stress | Aspergillus ochraceus | Proteins in the ergosterol synthesis pathway were significantly upregulated in high-salt media. | researchgate.net |

| Effect of myristic acid on virulence | Candida albicans | Proteomic analysis showed that myristic acid targeted proteins involved in ergosterol synthesis and other virulence pathways. | researchgate.net |

Genetic and Metabolic Engineering Approaches for Ergosteryl Palmitoleate Research

Strategies for Enhancing Ergosterol (B1671047) Biosynthesis for Research Purposes

To study ergosteryl esters, it is often necessary to first increase the intracellular pool of free ergosterol available for esterification. Metabolic engineering strategies focus on upregulating the complex ergosterol biosynthetic pathway, which involves numerous enzymes. nih.gov

A primary strategy to boost ergosterol production is to overexpress the genes encoding enzymes that catalyze the rate-limiting steps in the pathway. oup.com The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a major bottleneck in the early stages of ergosterol biosynthesis. oup.com Overexpression of a truncated, soluble form of the HMG-CoA reductase gene (tHMG1) has been shown to deregulate this key control point, leading to a significant accumulation of squalene (B77637), a downstream precursor to ergosterol. oup.comoup.com

While increasing the squalene pool is a critical first step, subsequent bottlenecks can limit the conversion of squalene to ergosterol. oup.com Systematic overexpression of post-squalene pathway genes has identified other limiting steps. For instance, the overexpression of ERG11, which encodes the sterol-14α-demethylase, results in a decrease in its substrate, lanosterol (B1674476), and a corresponding increase in downstream sterols. oup.comthebiogrid.org Combining the overexpression of tHMG1 with key post-squalene enzymes like Erg1p (squalene epoxidase) and Erg11p can significantly enhance the metabolic flux towards ergosterol, leading to a substantial increase in total sterol content compared to wild-type strains. oup.comoup.comthebiogrid.org

Table 1: Impact of Overexpressing Rate-Limiting Enzymes on Sterol Profile in S. cerevisiae

| Genetic Modification | Key Enzyme | Primary Effect on Metabolites | Reference |

| Overexpression of tHMG1 | Truncated HMG-CoA reductase | Significant increase in squalene accumulation | oup.com |

| Overexpression of ERG11 | Sterol-14α-demethylase | Decrease in lanosterol, increase in later sterols | oup.com |

| Co-overexpression of ERG1 and ERG11 in a tHMG1 background | Squalene epoxidase and Sterol-14α-demethylase | ~3-fold decrease in squalene, accumulation of later sterols (zymosterol to ergosterol) | oup.com |

Beyond simply upregulating synthesis, ergosterol accumulation can be enhanced by engineering downstream processes, particularly its conversion into steryl esters (SEs) for storage in lipid droplets. nih.gov Ergosterol and its precursors can be stored in these organelles, creating a cellular pool that maintains the balance of intracellular sterols. nih.govresearchgate.net The enzymes responsible for this esterification in yeast are encoded by the ARE1 and ARE2 genes, which code for acyl-CoA:sterol acyltransferases. oup.com

Table 2: Engineering Storage Capacity to Enhance Ergosterol Accumulation

| Genetic Modification | Gene Function | Effect on Ergosterol Accumulation | Reference |

| Overexpression of ARE2 | Sterol Acyltransferase | Increased ergosterol content by promoting esterification and storage. | researchgate.net |

| Overexpression of ACC1 | Acetyl-CoA Carboxylase | Expanded lipid droplet storage pool, further increasing ergosterol content in engineered strains. | researchgate.netnih.gov |

| Combined overexpression of ARE2, UPC2-1 (a regulatory factor), and ACC1 | Multiple (Esterification, transcriptional upregulation, storage expansion) | Synergistic effect leading to a 4.2-fold increase in ergosterol content compared to the starting strain. | nih.govfrontiersin.org |

Genetic Manipulation of Palmitoleic Acid Production in Model Organisms

To produce ergosteryl palmitoleate (B1233929) specifically, the fatty acid precursor pool must be enriched with palmitoleic acid (cis-Δ9-16:1). Metabolic engineering in model organisms like yeast and plants has been used to increase the production of this specific monounsaturated fatty acid. nih.govmdpi.com Key targets for this engineering include the enzymes responsible for desaturation and elongation of fatty acids. nih.gov

One primary strategy is the overexpression of Δ9 desaturases, which introduce the double bond into saturated fatty acids. nih.gov While yeast naturally contains the Δ9 desaturase OLE1, which acts on both palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), expressing heterologous desaturases with different substrate specificities can shift the fatty acid profile. researchgate.net Another approach involves down-regulating enzymes that compete for the precursor palmitoyl-CoA, such as β-ketoacyl-ACP synthase II (KASII), which is involved in elongating palmitate to stearate. nih.gov By combining these strategies, the metabolic flux can be redirected towards a higher proportional synthesis of palmitoleic acid. nih.gov In the oleaginous yeast Scheffersomyces segobiensis, which naturally accumulates palmitoleic acid, optimizing process conditions such as dissolved oxygen levels was shown to enhance the expression of key enzymes for its production. researchgate.net

Co-engineering of Ergosterol and Palmitoleic Acid Pathways for Ester Accumulation

The targeted production of ergosteryl palmitoleate for research purposes relies on the simultaneous enhancement of both precursor pathways. This co-engineering approach aims to create a cellular environment where an increased supply of ergosterol coincides with an enriched pool of palmitoleic acid, driving the formation of the specific ester through the action of sterol acyltransferases. frontiersin.org

This comprehensive strategy would involve combining the genetic modifications described previously. A host organism, such as S. cerevisiae, would be engineered to:

Overproduce Ergosterol: By overexpressing rate-limiting enzymes like tHMG1 and ERG11. oup.com

Enrich for Palmitoleic Acid: By manipulating fatty acid desaturases and elongases to increase the ratio of palmitoleic acid to other fatty acids. nih.gov

Enhance Esterification and Storage: By overexpressing a sterol acyltransferase, such as that encoded by ARE2, to catalyze the esterification of the available ergosterol with the enriched palmitoleoyl-CoA pool, and potentially expanding the lipid droplet storage capacity via ACC1 overexpression. researchgate.netfrontiersin.org

This integrated approach ensures that both substrates are available in high concentrations, pushing the equilibrium towards the synthesis and accumulation of this compound within the cell's lipid droplets. nih.gov

Targeted Gene Disruption and Mutagenesis for Mechanistic Studies

To understand the specific roles of ergosteryl esters and the enzymes involved in their metabolism, researchers employ targeted gene disruption and mutagenesis. springernature.com These loss-of-function approaches are powerful tools for probing gene function. springernature.commdpi.com

In the context of this compound, disrupting genes involved in its synthesis or hydrolysis can reveal its physiological importance. For example, deleting the ARE1 and ARE2 genes in yeast eliminates the cell's ability to form steryl esters, allowing researchers to study the consequences of their absence. Similarly, targeted disruption of specific ERG genes in the ergosterol biosynthetic pathway can lead to the accumulation of specific sterol intermediates, enabling studies on the substrate specificity of the esterifying enzymes. mdpi.com For instance, creating erg6Δ or erg2Δ mutants leads to altered sterol profiles, and combining these mutations with deletions of regulatory genes like UPC2 and ECM22 can result in synthetic lethality, highlighting the critical interplay between sterol composition and its regulation. nih.gov

Site-directed mutagenesis can be used to alter specific amino acids in enzymes like the sterol acyltransferases to investigate how their structure affects substrate preference—for instance, whether they favor palmitoleoyl-CoA over other fatty acyl-CoAs. These precise genetic modifications are essential for dissecting the molecular mechanisms governing the synthesis, storage, and utilization of this compound. springernature.com

Advanced Analytical Methodologies for Ergosteryl Palmitoleate Research

Extraction and Purification Protocols from Biological Matrices

The initial and most critical stage in the analysis of ergosteryl palmitoleate (B1233929) is its efficient extraction from biological tissues, such as fungal or yeast cells, and its subsequent purification to remove interfering substances. The choice of method depends on the nature of the biological matrix and the concentration of the target analyte.

Solvent-based extraction is the cornerstone for isolating lipids, including steryl esters, from cellular materials. The process typically involves cell lysis to release intracellular components, followed by partitioning of the lipids into an organic solvent phase.

A common approach involves saponification, where the sample is heated with a strong alkali, such as potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol (B145695). This process breaks the ester linkage of ergosteryl palmitoleate, releasing free ergosterol (B1671047) and the potassium salt of palmitoleic acid. The non-saponifiable fraction, containing the ergosterol, is then extracted using a nonpolar solvent like n-hexane or cyclohexane. While this method is effective for quantifying the ergosterol moiety, it does not allow for the analysis of the intact ester.

For the extraction of the intact this compound molecule, direct solvent extraction methods are employed, avoiding the saponification step. A widely used technique is a biphasic solvent system of chloroform (B151607) and methanol. mdpi.com This method effectively disrupts cells and solubilizes a broad range of lipids. Comparative studies on ergosterol extraction have shown that chloroform-based procedures can yield a higher concentration of the target analyte compared to other solvents like methanol hydroxide alone. nih.govnih.gov The choice of solvent is critical, as different systems can have significantly different extraction efficiencies.

| Technique | Solvent System | Primary Target | Key Considerations |

| Saponification followed by Liquid-Liquid Extraction (LLE) | 1. Methanol/Ethanol + KOH2. n-Hexane or Cyclohexane | Ergosterol (from the ester) | Destroys the intact ester; effective for quantifying total ergosterol content. researchgate.net |

| Direct Solvent Extraction | Chloroform/Methanol | Intact this compound | Preserves the ester structure; suitable for subsequent LC/MS analysis. mdpi.com |

| Ultrasonic-Assisted Extraction (UAE) | Ethanol | Intact this compound | Uses ultrasonic energy to enhance extraction efficiency, potentially reducing solvent volume and time. researchgate.net |

This table provides an interactive overview of common solvent-based extraction techniques applicable to this compound research.

Following initial solvent extraction, the crude lipid extract contains a complex mixture of molecules, including phospholipids (B1166683), triglycerides, free fatty acids, and other sterols. To enhance the sensitivity and accuracy of subsequent analyses, it is often necessary to enrich the fraction containing steryl esters like this compound.

Solid-Phase Extraction (SPE) is a commonly used technique for this purpose. The crude extract is passed through a cartridge packed with a solid adsorbent, typically silica (B1680970) gel. By using a sequence of solvents with increasing polarity, different lipid classes can be selectively eluted. A nonpolar solvent like hexane (B92381) or heptane (B126788) can be used to elute the steryl ester fraction, while more polar lipids remain bound to the silica.

Alternatively, preparative Thin-Layer Chromatography (TLC) or column chromatography can be employed. In these methods, the lipid extract is separated on a larger scale, and the band or fraction corresponding to steryl esters is physically collected for further analysis. These enrichment steps are crucial for reducing matrix effects and improving the detection limits for low-abundance compounds like this compound.

Quantitative Chromatographic Techniques

Once an enriched fraction is obtained, high-resolution chromatographic techniques are employed for the separation, identification, and quantification of this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. aocs.org To analyze this compound using GC-MS, the ester bond must first be cleaved through saponification. The resulting free ergosterol and palmitoleic acid are then chemically modified in a process called derivatization to increase their volatility.

Ergosterol is typically converted to a trimethylsilyl (B98337) (TMS) ether by reacting it with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com Palmitoleic acid is converted to its fatty acid methyl ester (FAME) through transesterification. The derivatized sample is then injected into the GC system.

The components are separated based on their boiling points and interactions with the capillary column (e.g., an HP-5MS column). mdpi.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" that allows for unambiguous identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard. The presence of both derivatized ergosterol and palmitoleic acid in the appropriate ratio in a sample provides strong evidence for the original presence of this compound.

| Parameter | Typical Condition | Purpose |

| Derivatization Agent | BSTFA/TMCS (for sterols); Methanolic HCl (for fatty acids) | Increases volatility for GC analysis. mdpi.commdpi.com |

| GC Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) | Separates the derivatized components. mdpi.com |

| Oven Program | Initial temp 100°C, ramped to 320°C | Ensures separation of different lipid derivatives over the course of the run. mdpi.com |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecules to produce a characteristic mass spectrum for identification. aocs.org |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantification, while Full Scan provides complete spectral data for identification. |

This interactive table outlines typical parameters for the GC/MS analysis of the constituent parts of this compound.

High-Performance Liquid Chromatography (HPLC) is advantageous for analyzing the intact this compound molecule, as it does not require derivatization and operates at lower temperatures, preventing thermal degradation. ipb.pt The separation is typically performed using a reverse-phase column, such as a C18 column. nih.gov

The ergosterol moiety of the molecule contains a conjugated diene system in its B-ring, which strongly absorbs ultraviolet (UV) light, with a characteristic maximum absorption at approximately 282 nm. nih.gov This property allows for highly selective and sensitive detection using a UV or Diode Array Detector (DAD). A DAD provides the additional benefit of acquiring the full UV spectrum of the eluting peak, which aids in confirming the identity of the compound. The mobile phase often consists of a mixture of organic solvents like methanol and acetonitrile. ipb.pt Quantification is performed by comparing the peak area from the sample chromatogram to a calibration curve generated from pure standards.

| Parameter | Typical Condition | Purpose |

| HPLC Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates the intact ester from other lipids based on hydrophobicity. nih.gov |

| Mobile Phase | Isocratic or gradient elution with Methanol/Acetonitrile | Elutes the compound from the column. ipb.pt |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. nih.gov |

| Detector | Diode Array Detector (DAD) or UV Detector | Detects the ergosterol moiety based on its UV absorbance at ~282 nm. nih.gov |

| Column Temperature | 25 °C | Ensures reproducible retention times. nih.gov |

This interactive table summarizes common HPLC conditions for the analysis of ergosteryl esters.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it an ideal tool for lipidomics and the analysis of intact esters. unitn.it Using an electrospray ionization (ESI) source, the intact this compound molecule can be ionized directly from the liquid phase, typically forming protonated molecules [M+H]+ or sodium adducts [M+Na]+.

Recent studies have shown that ergosterol can be highly sensitive to oxidation during the ESI process, which can complicate analysis. nih.gov However, with careful optimization of the source parameters and mobile phase composition, reliable data can be obtained. The use of tandem mass spectrometry (MS/MS) further enhances specificity. In MS/MS, a specific parent ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce a set of characteristic product ions. This technique, known as Multiple Reaction Monitoring (MRM), is extremely sensitive and selective, allowing for the quantification of the target ester even in highly complex biological extracts. researchgate.net

Lipidomics Approaches for Comprehensive Profiling of Ergosteryl Esters

Lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. Advanced lipidomics workflows, primarily based on liquid chromatography-mass spectrometry (LC-MS), are essential for the detailed profiling of ergosteryl esters, including this compound, in complex biological samples. creative-proteomics.comlipotype.com

A typical lipidomics workflow for the analysis of ergosteryl esters involves several key steps:

Lipid Extraction: The first step is the efficient extraction of lipids from the biological matrix using organic solvents, such as a chloroform/methanol mixture.

Chromatographic Separation: The complex lipid extract is then subjected to chromatographic separation, most commonly using reversed-phase liquid chromatography (RPLC). This technique separates the different ergosteryl esters based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acyl chain. creative-proteomics.com

Mass Spectrometric Detection and Identification: The separated ergosteryl esters are then introduced into a mass spectrometer for detection and identification. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition of the parent ion.

Tandem Mass Spectrometry (MS/MS): To confirm the identity of the specific ergosteryl ester, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the parent ion of a specific ergosteryl ester is isolated and fragmented. The resulting fragmentation pattern is characteristic of the ergosterol backbone and the specific fatty acyl chain, allowing for unambiguous identification. For example, a characteristic fragment ion corresponding to the ergosterol backbone would be observed, along with a fragment related to the palmitoleate chain. researchgate.net